Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate
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Overview
Description
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate is a chemical compound with a complex structure, featuring both ethoxy and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate typically involves the reaction of 2,5-dichlorophenol with 4-bromophenyl ethyl ether under basic conditions to form the intermediate 4-(2,5-dichlorophenoxy)phenyl ethyl ether. This intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
Mecoprop: Another herbicide with a similar phenoxy group.
Diclofop: A herbicide with a related aryloxyphenoxypropionate structure
Uniqueness
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate is unique due to its specific combination of ethoxy and dichlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C19H20Cl2O4 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C19H20Cl2O4/c1-3-23-17(12-19(22)24-4-2)13-5-8-15(9-6-13)25-18-11-14(20)7-10-16(18)21/h5-11,17H,3-4,12H2,1-2H3 |
InChI Key |
AKTVIIJYGLREHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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